(Naphthalen-2-yl)methyl thiocyanate
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Overview
Description
(Naphthalen-2-yl)methyl thiocyanate is an organic compound that belongs to the class of naphthalene derivatives It consists of a naphthalene ring substituted at the 2-position with a methyl thiocyanate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Naphthalen-2-yl)methyl thiocyanate typically involves the reaction of 2-naphthylmethyl chloride with potassium thiocyanate in the presence of a suitable solvent such as acetone or ethanol. The reaction is carried out under reflux conditions, and the product is isolated by filtration and recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
(Naphthalen-2-yl)methyl thiocyanate can undergo various chemical reactions, including:
Substitution Reactions: The thiocyanate group can be replaced by other nucleophiles, such as amines or alcohols, to form corresponding derivatives.
Oxidation Reactions: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction Reactions: Reduction of the thiocyanate group can yield the corresponding amine.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide or sodium methoxide can be used under mild conditions.
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be employed.
Major Products
Substitution: Derivatives such as (Naphthalen-2-yl)methyl amine or (Naphthalen-2-yl)methyl alcohol.
Oxidation: Products like (Naphthalen-2-yl)methyl sulfoxide or (Naphthalen-2-yl)methyl sulfone.
Reduction: (Naphthalen-2-yl)methyl amine.
Scientific Research Applications
Chemistry
In organic synthesis, (Naphthalen-2-yl)methyl thiocyanate serves as a versatile intermediate for the preparation of various naphthalene derivatives. It is used in the synthesis of complex molecules and as a building block for heterocyclic compounds.
Biology and Medicine
The compound has potential applications in medicinal chemistry, particularly in the development of antimicrobial and anticancer agents. Its derivatives have shown promising biological activities, making it a valuable scaffold for drug discovery.
Industry
In the materials science field, this compound is used in the synthesis of advanced materials, including polymers and dyes. Its unique structural properties contribute to the development of materials with specific optical and electronic characteristics.
Mechanism of Action
The mechanism of action of (Naphthalen-2-yl)methyl thiocyanate and its derivatives involves interactions with various molecular targets. For instance, in biological systems, the compound can interact with enzymes and receptors, leading to inhibition or activation of specific pathways. The thiocyanate group can also participate in redox reactions, contributing to the compound’s overall biological activity.
Comparison with Similar Compounds
Similar Compounds
(Naphthalen-2-yl)methyl chloride: Similar structure but with a chloride group instead of thiocyanate.
(Naphthalen-2-yl)methyl amine: Contains an amine group, offering different reactivity and biological properties.
(Naphthalen-2-yl)methyl alcohol: Features a hydroxyl group, making it more hydrophilic and reactive in different chemical environments.
Uniqueness
(Naphthalen-2-yl)methyl thiocyanate is unique due to the presence of the thiocyanate group, which imparts distinct chemical reactivity and biological activity. This functional group allows for diverse chemical transformations and interactions with biological targets, making it a valuable compound in various research and industrial applications.
Properties
CAS No. |
103859-51-4 |
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Molecular Formula |
C12H9NS |
Molecular Weight |
199.27 g/mol |
IUPAC Name |
naphthalen-2-ylmethyl thiocyanate |
InChI |
InChI=1S/C12H9NS/c13-9-14-8-10-5-6-11-3-1-2-4-12(11)7-10/h1-7H,8H2 |
InChI Key |
DKPYYXVIBTWSLC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)CSC#N |
Origin of Product |
United States |
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